(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
The compound (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide (CAS: 864925-50-8) features a benzo[d]thiazol scaffold substituted with ethoxy and ethyl groups at positions 4 and 3, respectively, linked via an acetamide bridge to a 1,3-dioxoisoindolin moiety. Safety protocols for handling include precautions against heat and ignition sources (P210) .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-3-23-18-15(28-4-2)10-7-11-16(18)29-21(23)22-17(25)12-24-19(26)13-8-5-6-9-14(13)20(24)27/h5-11H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAIEQOFMGEFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a novel hybrid molecule that integrates an isoindoline dione structure with a thiazole moiety. This unique combination has been investigated for its potential biological activities, particularly in the realms of cytotoxicity and anticonvulsant effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 360.44 g/mol. The compound features a complex structure that includes both hydrophobic and hydrophilic regions, which may influence its biological interactions.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of compounds containing isoindoline and thiazole derivatives. For instance, a related study evaluated various derivatives against cancer cell lines such as MCF-7 and HeLa using the MTT assay. The results indicated that compounds with similar structural frameworks exhibited significant cytotoxic activity, with some derivatives showing IC50 values as low as 29 μM against HeLa cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | HeLa | 29 |
| Compound 2 | MCF-7 | 73 |
| Compound 3 | HeLa | >100 |
The mechanism of action appears to involve the inhibition of key growth factors and enzymes associated with tumor progression, suggesting that this compound may also exhibit similar properties.
Anticonvulsant Activity
In addition to its cytotoxic effects, the compound has been synthesized as part of a series aimed at evaluating anticonvulsant properties. A study reported that derivatives containing the isoindoline structure demonstrated protective effects in maximal electroshock seizure (MES) tests, indicating potential as anticonvulsants . The results showed that these compounds could inhibit seizure spread effectively.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the thiazole ring enhances lipophilicity, which may facilitate better membrane permeability and interaction with cellular targets. Additionally, the dioxoisoindoline moiety is known for its ability to form hydrogen bonds, potentially leading to stronger binding affinities with receptor sites involved in cell signaling pathways.
Case Studies
- Cytotoxicity Study : In a comparative analysis of several derivatives, those containing thiazole and isoindoline structures were found to show enhanced cytotoxicity compared to their counterparts lacking these moieties. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis rates.
- Anticonvulsant Evaluation : A set of synthesized derivatives was tested in vivo using animal models subjected to induced seizures. The results indicated that certain compounds provided significant protection against induced seizures, thereby validating their potential therapeutic use in epilepsy management.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Electronic Profiles
The target compound shares structural motifs with several heterocyclic derivatives:
- The dioxoisoindolin and triazole moieties contribute to a planar structure, contrasting with the benzo[d]thiazol’s non-planar conformation in the target compound .
- The absence of a thiazole ring differentiates it from the target compound .
- Thiazol-2(3H)-ylidene acetamide derivatives (): Feature a thiazole core with MAO inhibitory activity. Substituents like phenyl and p-tolyl groups modulate lipophilicity, unlike the ethoxy and ethyl groups in the target compound .
Physicochemical Properties
The target compound’s higher purity (≥95%) compared to ’s derivatives suggests optimized synthesis. Its unrecorded melting point leaves a data gap, though benzo[d]thiazol derivatives typically exhibit higher thermal stability than thiazolidinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
